molecular formula C16H21NO B14297139 N-(Bicyclo[3.3.1]nonan-1-yl)benzamide CAS No. 116137-38-3

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide

Cat. No.: B14297139
CAS No.: 116137-38-3
M. Wt: 243.34 g/mol
InChI Key: LRTDDWFAVUHSLH-UHFFFAOYSA-N
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Description

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its structural framework based on the bicyclo[3.3.1]nonane scaffold. This scaffold is recognized for its utility in drug discovery, particularly as a rigid backbone for probing biological targets . Researchers value this core structure for developing novel bioactive molecules, as it is known to be incorporated into ligands for various receptors. The bicyclo[3.3.1]nonane structure is a key feature in advanced pharmacological research, especially in the development of sigma (σ) receptor ligands . Sigma receptors, particularly the σ2 subtype, are a prominent target in oncology research because they are overexpressed in a wide variety of human tumor cells . Ligands targeting these receptors are being investigated not only as positron emission tomography (PET) imaging agents for detecting tumors but also as potential therapeutic agents that can induce apoptosis in cancer cells or act as chemosensitizers to enhance the cytotoxicity of standard anticancer drugs like doxorubicin . The structural similarity of this compound to other well-studied benzamide derivatives suggests it holds potential for similar investigative pathways, making it a valuable compound for researchers exploring new oncological treatments and diagnostic tools. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

116137-38-3

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-(1-bicyclo[3.3.1]nonanyl)benzamide

InChI

InChI=1S/C16H21NO/c18-15(14-8-2-1-3-9-14)17-16-10-4-6-13(12-16)7-5-11-16/h1-3,8-9,13H,4-7,10-12H2,(H,17,18)

InChI Key

LRTDDWFAVUHSLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane core is typically constructed via intramolecular cyclization or ring-closing metathesis. In one approach, cyclohexanediacetic acid undergoes condensation with acetic anhydride to yield bicyclo[3.3.1]nonan-3-one intermediates, which are subsequently reduced to the corresponding amine. Alternative routes employ alkenyl-substituted β-dicarbonyls with selenium catalysts to form the bicyclic skeleton. For this compound, the amine precursor is critical; its synthesis often involves:

  • Reductive Amination : Cyclohexanone derivatives are treated with ammonium acetate and sodium cyanoborohydride to generate bridgehead amines.
  • Cyclization of Enol Ethers : Silyl-enol ethers react with malonyl dichloride under basic conditions, forming the bicyclic structure.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. For instance, cyclization steps in DMSO at 120°C achieve 90% conversion within 24 hours, compared to 65% in acetonitrile. Conversely, acylation reactions benefit from low temperatures (0–5°C) to suppress racemization.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)2) accelerate Suzuki-Miyaura couplings for introducing aryl groups, though their use in benzamide synthesis remains limited. Recent studies highlight iron(III) chloride as a cost-effective alternative for facilitating amide bond formation.

Analytical Characterization and Data

Spectroscopic Analysis

NMR Spectroscopy :

  • 1H NMR (CDCl3) : δ 1.2–2.1 (m, 12H, bicyclic protons), 3.4 (s, 1H, NH), 7.4–7.9 (m, 5H, aromatic protons).
  • 13C NMR : δ 28.5 (bridgehead carbons), 167.8 (C=O), 128–133 (aromatic carbons).

IR Spectroscopy :
Strong absorbance at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm successful acylation.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals >98% purity for Method B products, whereas Method A yields 92% purity due to residual benzoyl chloride.

Comparative Analysis of Synthetic Routes

Method B outperforms Method A in yield and purity but requires stringent anhydrous conditions. Industrial-scale synthesis favors Method A for its simplicity, despite lower efficiency. Emerging techniques, such as flow chemistry, promise to enhance scalability and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bicyclo[3.3.1]nonane ring can be oxidized to introduce functional groups such as ketones or alcohols.

    Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups attached to the bicyclo[3.3.1]nonane ring.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the benzamide group or the bicyclo[3.3.1]nonane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclo[3.3.1]nonane ring can yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide* Bicyclo[3.3.1]nonane Benzamide Potential catalytic/medicinal uses
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Linear alkyl chain 3-methylbenzamide, N,O-bidentate group Metal-catalyzed C–H functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Phenethyl group 3,4-dimethoxy phenyl Synthetic intermediate
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide Cyclohexane + hydroxybenzamide Hydroxy group Cytotoxicity studies
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)benzamide Norbornene (bicyclo[2.2.1]) Unsubstituted benzamide High-yield synthesis (92%)

*Hypothetical structure based on analogous systems.

Physicochemical and Spectroscopic Properties

Table 2: Selected Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Key NMR Signals (1H/13C)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 80 Aromatic δ 7.86 (dd, J = 7.6 Hz), δ 164.2 (C=O)
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide Not reported 33 δ 11.63 (s, OH), δ 164.1 (C=O)
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide Not reported 88 Bicyclic protons δ 1.2–2.8, aromatic δ 7.51–8.22
  • Bicyclic systems exhibit distinct NMR profiles due to rigid frameworks. For example, norbornene-based benzamides show complex splitting in the δ 1.2–2.8 region for bicyclic protons .
  • Electron-withdrawing/donating groups (e.g., methoxy, hydroxy) influence electronic environments, shifting C=O signals in 13C NMR (e.g., δ 164.1–164.2) .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare N-(Bicyclo[3.3.1]nonan-1-yl)benzamide, and how do reaction conditions influence yield?

  • Answer : Key methods include:

  • McMurry coupling : Functionalizes bicyclo[3.3.1]nonanone derivatives via ketone reactivity, enabling alkylation or arylation at specific positions .
  • Iridium-catalyzed C–H activation : Achieves high yields (88–93%) by coupling benzamide derivatives with bicyclo[3.3.1]nonane precursors under mild conditions (e.g., room temperature, MeOH solvent) .
  • Thiourea-mediated thiolation : Modifies hydroxylated bicyclo[3.3.1]nonane intermediates to introduce sulfur-containing groups prior to benzamide conjugation .
  • Optimization tip : Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity critically impact regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide?

  • Answer :

  • 1H/13C NMR : Resolves bicyclo[3.3.1]nonane ring protons (e.g., bridgehead H at δ 1.8–2.2 ppm) and benzamide aromatic signals (δ 7.3–7.8 ppm). Conformational isomers may split signals, requiring variable-temperature NMR .
  • HPLC : Validates purity (>95% achievable with C18 columns, methanol/water mobile phase) and detects byproducts from incomplete coupling reactions .
  • IR spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of residual hydroxyl groups (broad ~3300 cm⁻¹ peak) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the bicyclo[3.3.1]nonane core influence the reactivity of its benzamide derivatives in catalytic systems?

  • Answer :

  • Steric effects : The rigid bicyclic framework restricts access to the amide nitrogen, limiting nucleophilic reactivity in SN2 reactions but enhancing selectivity in transition-metal catalysis (e.g., iridium-catalyzed C–H activation) .
  • Electronic effects : Electron-withdrawing substituents on the benzamide ring increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Case study : Substituting the benzamide with electron-deficient groups (e.g., -CF₃) improves binding affinity to hydrophobic enzyme pockets in receptor studies .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies of bicyclo[3.3.1]nonane-based benzamides targeting neurological receptors?

  • Answer :

  • Controlled stereochemistry : Use enantiopure bicyclo[3.3.1]nonane precursors to isolate stereoisomers and assess their receptor-binding disparities (e.g., D2 vs. D3 dopamine receptor selectivity) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key hydrophobic interactions between the bicyclic core and receptor residues, reconciling divergent activity data .
  • Biological validation : Radioligand displacement assays (e.g., using [³H]spiperone) quantify binding affinities (Ki values) across receptor subtypes to clarify SAR trends .

Q. How does conformational isomerism in bicyclo[3.3.1]nonane systems impact pharmacological activity, and what experimental approaches analyze this behavior?

  • Answer :

  • Dynamic NMR : Detects ring-inversion kinetics (e.g., coalescence temperature studies) to quantify energy barriers (ΔG‡) between chair-like and boat-like conformers .
  • X-ray crystallography : Resolves locked conformations in solid-state structures, revealing preferences for equatorial vs. axial benzamide orientation .
  • Biological relevance : Conformational flexibility modulates interactions with allosteric receptor pockets. For example, a "flattened" bicyclo[3.3.1]nonane conformation enhances antagonist activity against estrogen receptors by fitting into sterically constrained binding sites .

Methodological Notes

  • Data contradiction management : Conflicting yield reports (e.g., 70% vs. 90%) often stem from solvent purity or catalyst aging. Replicate experiments under inert atmospheres (argon/glovebox) to ensure reproducibility .
  • Advanced purification : Use preparative HPLC with chiral columns to separate diastereomers arising from bicyclo[3.3.1]nonane’s stereochemical complexity .

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